N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms (double-bonded) and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolo[3,2,1-ij]quinoline core, followed by various functional group interconversions to introduce the sulfonamide and other substituents. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,2,1-ij]quinoline core, a common structure in many biologically active compounds. The compound also contains a sulfonamide group, which is a common feature in many drugs .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, the nitrogen in the sulfonamide group could act as a nucleophile in substitution reactions. The compound could also undergo redox reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its degree of ionization, its solubility in water and organic solvents, and its melting and boiling points .Scientific Research Applications
Biological Activity and Synthesis
N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide belongs to a class of compounds that demonstrate a wide range of biological activities, such as antibacterial, antitumor, and antifungal effects. The compound is a part of sulfonamide hybrids, which are known for their diverse pharmacological properties. These hybrids can incorporate various organic compounds leading to significant biological activities. Specifically, sulfonamides have been studied for their potential in addressing systemic infections and possess strong diuretic properties, which could be leveraged in developing new hypertension remedies (Ghomashi et al., 2022).
Antimicrobial Evaluation
The compound's derivatives have shown potential fungicidal activity, indicating its relevance in addressing fungal infections. This activity is crucial for developing new treatments for diseases caused by fungal pathogens. Additionally, the synthesis of derivatives has led to compounds with potent antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the compound's versatility in combating various microbial threats (Kappe & Kappe, 2009).
Antitubercular and Antifungal Properties
Further research into N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and its derivatives has unveiled their potential in treating tuberculosis and exhibiting antifungal properties. The exploration of these compounds' structure-activity relationships has led to insights into optimizing their efficacy against specific pathogens, offering a promising avenue for new therapeutic agents in treating infectious diseases (Ukrainets et al., 2008).
Synthesis and Chemical Transformations
The compound's synthesis and its derivatives involve complex chemical transformations, highlighting the advancements in organic synthesis and the development of efficient methods for creating these biologically active molecules. These synthetic pathways are essential for producing the compound and its derivatives in sufficient quantities for further study and potential therapeutic use (Dorow et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Biochemical Pathways
A similar compound, n-(2-chlorobenzyl)-substituted hydroxamate, has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (dxs), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is critical for the survival of many bacteria, making DXS a potential target for antimicrobial drugs .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-16-4-2-1-3-14(16)11-20-25(23,24)15-9-12-5-6-17(22)21-8-7-13(10-15)18(12)21/h1-4,9-10,20H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMDARSGVXCXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
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